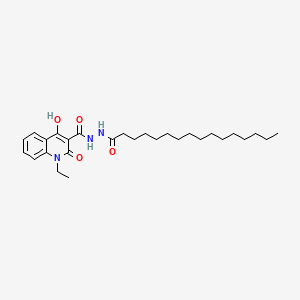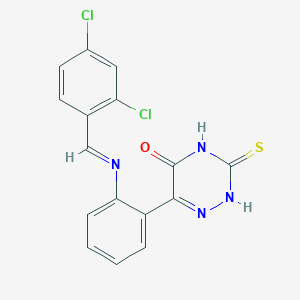
6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It belongs to the class of thioxotriazines , which are heterocyclic compounds containing a triazine ring (a six-membered ring with three nitrogen atoms) and a sulfur atom.
- The compound’s structure features a dichlorobenzylidene group attached to an amino group, forming a thioxo (sulfur-oxygen double bond) linkage.
6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: , is a complex organic compound with a mouthful of a name!
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of with under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or methanol) with a mild acid catalyst (such as acetic acid). Heating the mixture facilitates the formation of the desired product.
Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories or pharmaceutical companies is feasible.
化学反応の分析
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions lead to derivatives with modified functional groups, such as halogenated or alkylated forms.
科学的研究の応用
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, or use as a probe in biochemical studies.
Industry: Limited industrial applications, but its stability and unique structure may inspire further research.
作用機序
- The compound’s mechanism of action depends on its specific interactions with biological targets. It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
Molecular Targets: Further research is needed to identify specific targets (e.g., proteins, enzymes, or receptors) affected by this compound.
Pathways Involved: Understanding its impact on cellular pathways is crucial for therapeutic applications.
類似化合物との比較
Uniqueness: Its combination of a dichlorobenzylidene group, amino functionality, and thioxo moiety sets it apart.
Similar Compounds: While I don’t have a specific list, other thioxotriazines or related heterocycles may share structural similarities.
特性
CAS番号 |
303094-66-8 |
|---|---|
分子式 |
C16H10Cl2N4OS |
分子量 |
377.2 g/mol |
IUPAC名 |
6-[2-[(2,4-dichlorophenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H10Cl2N4OS/c17-10-6-5-9(12(18)7-10)8-19-13-4-2-1-3-11(13)14-15(23)20-16(24)22-21-14/h1-8H,(H2,20,22,23,24) |
InChIキー |
CBFFTXANIZNLIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11991379.png)
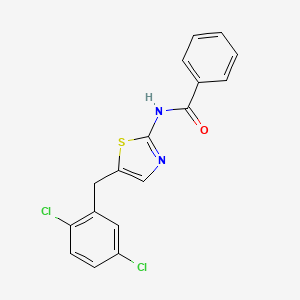

![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)
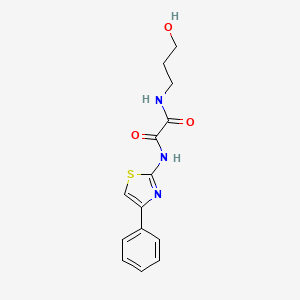
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)

![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11991421.png)
![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-(octadecyloxy)benzamide](/img/structure/B11991426.png)
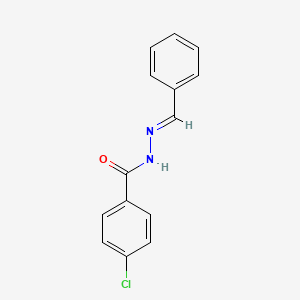
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11991447.png)
